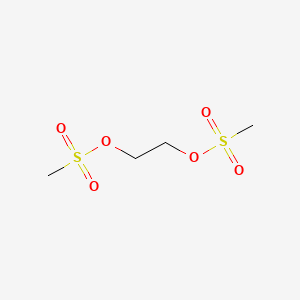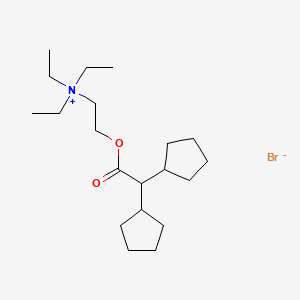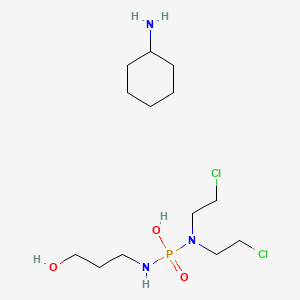
Ethylene dimethanesulfonate
Vue d'ensemble
Description
L’éthane diméthanesulfonate est un composé organique de formule chimique C4H10O6S2. Il s’agit d’un produit d’estérification d’un glycol et de deux acides méthanesulfoniques. Ce composé est connu pour sa capacité à éliminer toutes les cellules de Leydig adultes dans les testicules de rats mâles adultes, qui se régénèrent ensuite à partir de cellules souches .
Mécanisme D'action
Le mécanisme d’action de l’éthane diméthanesulfonate implique l’élimination des cellules de Leydig adultes dans les testicules. Ceci est réalisé par l’estérification du glycol avec l’acide méthanesulfonique, ce qui perturbe la structure cellulaire des cellules de Leydig. Les cibles moléculaires comprennent les composants cellulaires des cellules de Leydig, conduisant à leur destruction et à leur régénération ultérieure à partir de cellules souches .
Analyse Biochimique
Biochemical Properties
Ethylene dimethanesulfonate plays a crucial role in biochemical reactions, particularly in the selective destruction of Leydig cells in the testes. It interacts with several enzymes and proteins, including caspase-3, which is a key mediator of apoptosis. The compound induces apoptosis through chromatin condensation and nuclear fragmentation, leading to cell death . Additionally, this compound affects the production of testosterone by inhibiting steroid biosynthesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In Leydig cells, it disrupts spermatogenesis by shunting androgen support, resulting in transient infertility . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inducing apoptosis through the activation of caspase-3 . This leads to a decrease in the weight of the testes, seminal vesicles, and prostate glands .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a glutathione-dependent alkylating agent. It rapidly diffuses across tissues and selectively inhibits steroid biosynthesis by destroying Leydig cells . The compound binds to biomolecules, leading to enzyme inhibition and changes in gene expression. The activation of caspase-3 is a critical step in the apoptotic process induced by this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known to be stable and effective in inducing apoptosis within the first 24 hours of administration . Long-term effects include the regeneration of Leydig cells and the restoration of testosterone levels over a period of 7 to 10 weeks . The stability and degradation of this compound are crucial factors in its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound selectively kills Leydig cells, while higher doses can induce necrosis in non-steroidogenic cells . Threshold effects are observed, with specific dosages required to induce apoptosis in different cell types. Toxic or adverse effects at high doses include significant tissue damage and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to steroid biosynthesis. It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase, which plays a role in the production of testosterone . The compound’s impact on metabolic flux and metabolite levels is significant, as it inhibits the production of key steroids necessary for normal cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through diffusion. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues, such as the testes, are critical for its selective action on Leydig cells .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to organelles involved in steroid biosynthesis, such as the endoplasmic reticulum and mitochondria . This subcellular localization is essential for its function in inducing apoptosis and inhibiting enzyme activity.
Méthodes De Préparation
L’éthane diméthanesulfonate peut être synthétisé par estérification de l’éthylène glycol avec l’acide méthanesulfonique. La réaction implique généralement l’utilisation d’un catalyseur acide et est effectuée dans des conditions de température contrôlées pour garantir la formation de l’ester souhaité. Les méthodes de production industrielle peuvent impliquer des procédés à flux continu pour optimiser le rendement et la pureté .
Analyse Des Réactions Chimiques
L’éthane diméthanesulfonate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés d’acide sulfonique.
Réduction : Les réactions de réduction peuvent le convertir en dérivés d’alcool plus simples.
Substitution : Il peut subir des réactions de substitution nucléophile, où les groupes méthanesulfonate sont remplacés par d’autres nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants tels que le permanganate de potassium, les réducteurs tels que l’hydrure de lithium et d’aluminium, et les nucléophiles tels que l’hydroxyde de sodium.
Applications de la recherche scientifique
L’éthane diméthanesulfonate a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique pour la préparation de divers esters et dérivés d’acide sulfonique.
Biologie : En recherche biologique, il est utilisé pour étudier la régénération des cellules de Leydig dans les testicules de rats mâles.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d’autres composés
Applications De Recherche Scientifique
Ethane dimethane sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and sulfonic acid derivatives.
Biology: In biological research, it is used to study the regeneration of Leydig cells in the testis of male rats.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparaison Avec Des Composés Similaires
L’éthane diméthanesulfonate peut être comparé à d’autres composés similaires tels que :
Busulfan : Un autre agent alkylant utilisé en chimiothérapie.
Esters d’acide méthanesulfonique : Ces composés partagent des propriétés d’estérification similaires et sont utilisés dans diverses réactions chimiques. L’éthane diméthanesulfonate est unique dans son application spécifique pour l’élimination des cellules de Leydig et les études de régénération
Propriétés
IUPAC Name |
2-methylsulfonyloxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQFARNGNIZGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52410-74-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-[(methylsulfonyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52410-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40196931 | |
| Record name | Ethylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-49-5 | |
| Record name | 1,2-Ethanediol, 1,2-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004672495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethylene dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methanesulfonyloxy)ethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANE DIMETHANESULPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW8V7BJ66Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)





![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)







